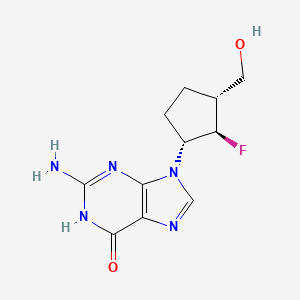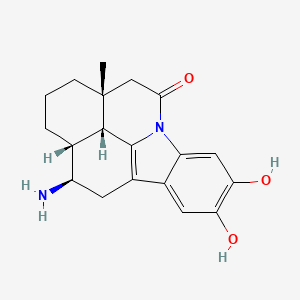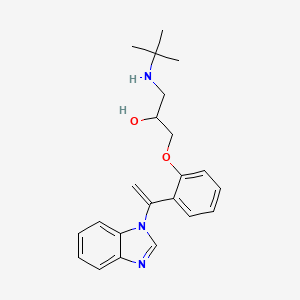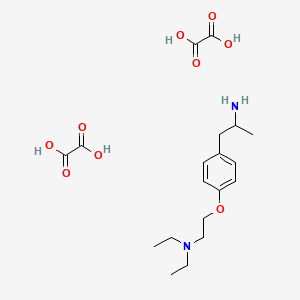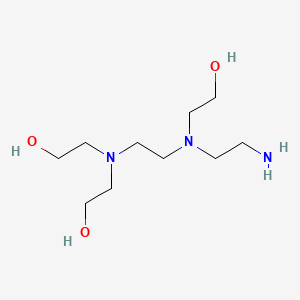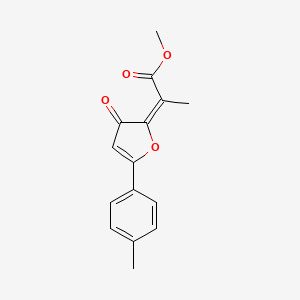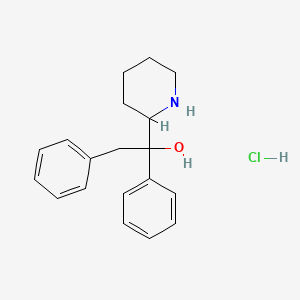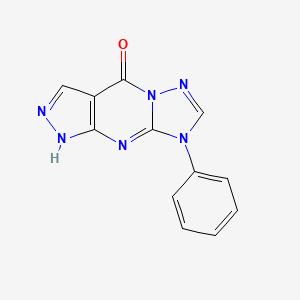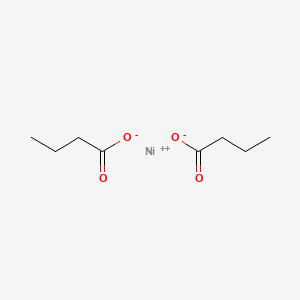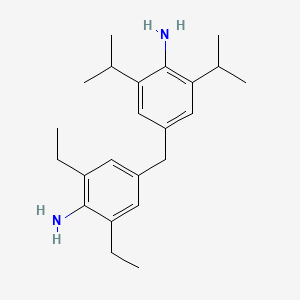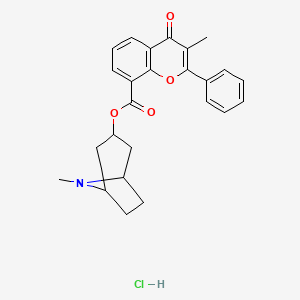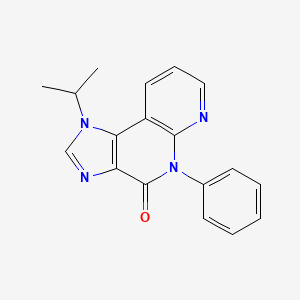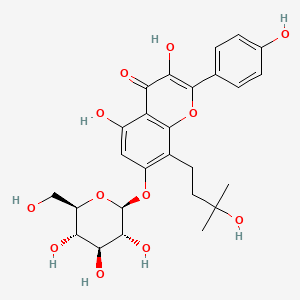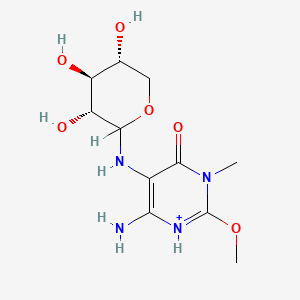
4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)- is a complex organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure with an amino group, a methoxy group, and a beta-D-xylopyranosylamino moiety, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidinone core, followed by the introduction of the amino, methoxy, and xylopyranosylamino groups through various chemical reactions. Common reagents and conditions used in these steps include:
Amination: Introduction of the amino group using reagents like ammonia or amines under basic conditions.
Methoxylation: Addition of the methoxy group using methanol and a suitable catalyst.
Glycosylation: Attachment of the beta-D-xylopyranosylamino moiety using glycosyl donors and acceptors in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)- has a wide range of scientific research applications, including:
Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Investigated for its biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including antiviral, antibacterial, or anticancer properties.
Industry: Used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Binding: Interaction with cellular receptors to modulate signal transduction pathways.
DNA/RNA Interaction: Binding to nucleic acids to interfere with replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-glucopyranosylamino)
- 4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-galactopyranosylamino)
- 4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-mannopyranosylamino)
Uniqueness
The uniqueness of 4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)- lies in its specific structural features, such as the beta-D-xylopyranosylamino moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
328553-58-8 |
|---|---|
Molecular Formula |
C11H19N4O6+ |
Molecular Weight |
303.29 g/mol |
IUPAC Name |
6-amino-2-methoxy-3-methyl-5-[[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]amino]pyrimidin-1-ium-4-one |
InChI |
InChI=1S/C11H18N4O6/c1-15-10(19)5(8(12)14-11(15)20-2)13-9-7(18)6(17)4(16)3-21-9/h4,6-7,9,13,16-18H,3,12H2,1-2H3/p+1/t4-,6+,7-,9?/m1/s1 |
InChI Key |
PGVODIOYTVZUKM-GREICVSXSA-O |
Isomeric SMILES |
CN1C(=O)C(=C([NH+]=C1OC)N)NC2[C@@H]([C@H]([C@@H](CO2)O)O)O |
Canonical SMILES |
CN1C(=O)C(=C([NH+]=C1OC)N)NC2C(C(C(CO2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


